5,6-Dichloropyridine-3-sulfonamide
Overview
Description
5,6-Dichloropyridine-3-sulfonamide: is a chemical compound with the molecular formula C5H4Cl2N2O2S and a molecular weight of 227.07 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 5th and 6th positions and a sulfonamide group at the 3rd position of the pyridine ring . This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5,6-Dichloropyridine-3-sulfonamide typically involves the chlorination of pyridine derivatives followed by sulfonation. One common method includes the following steps:
Chlorination: Pyridine is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 5th and 6th positions.
Industrial Production Methods:
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and sulfonation steps .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5,6-Dichloropyridine-3-sulfonamide can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as sulfonic acids.
Reduction Products: Reduced derivatives such as amines.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry:
5,6-Dichloropyridine-3-sulfonamide is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology and Medicine:
In medicinal chemistry, it is explored for its potential as an intermediate in the synthesis of biologically active molecules, including antimicrobial and anticancer agents .
Industry:
The compound is used in the development of agrochemicals and dyes due to its reactivity and ability to form stable derivatives .
Mechanism of Action
The mechanism of action of 5,6-Dichloropyridine-3-sulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. For example, sulfonamide derivatives are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria . This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
- 5,6-Dichloropyridine-3-ol
- 5,6-Dichloropicolinic acid
- 2,3-Dichloropyridine-4-boronic acid
- 2,3-Dichloroisonicotinonitrile
- 2,3-Dichloro-5-(difluoromethoxy)pyridine
Comparison:
5,6-Dichloropyridine-3-sulfonamide is unique due to the presence of both chlorine atoms and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a different set of properties that can be exploited in various chemical reactions and applications .
Properties
IUPAC Name |
5,6-dichloropyridine-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUQCJKXHIGCMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406070 | |
Record name | 5,6-dichloropyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622339-80-4 | |
Record name | 5,6-dichloropyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dichloropyridine-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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